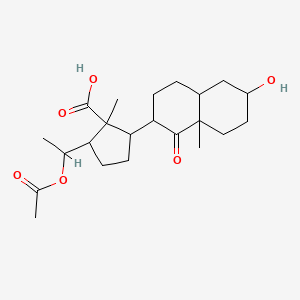
2-(1-Acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(1-Acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid” is a complex organic compound that features multiple functional groups, including hydroxyl, acetoxy, and carboxylic acid groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the cyclopentane ring: This might involve cyclization reactions.
Introduction of the naphthalene moiety: This could be achieved through Friedel-Crafts alkylation or acylation.
Functional group modifications: Hydroxylation, acetylation, and carboxylation steps are likely involved.
Industrial Production Methods
Industrial production would require optimization of each step for yield and purity, often involving:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The acetoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic compounds.
Biology
Biological activity studies: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine
Industry
Materials science: Possible use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action would depend on the specific application:
Enzyme interactions: The compound might act as an inhibitor or activator of specific enzymes.
Receptor binding: It could interact with biological receptors, influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(1-Hydroxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid
- 2-(1-Acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-ethylcyclopentane-1-carboxylic acid
Uniqueness
- Functional groups : The specific combination of functional groups in “2-(1-Acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid” may confer unique reactivity and biological activity.
- Structural complexity : The intricate structure may offer unique interactions in biological systems or materials applications.
Eigenschaften
CAS-Nummer |
41005-35-0 |
|---|---|
Molekularformel |
C22H34O6 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
2-(1-acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C22H34O6/c1-12(28-13(2)23)17-7-8-18(22(17,4)20(26)27)16-6-5-14-11-15(24)9-10-21(14,3)19(16)25/h12,14-18,24H,5-11H2,1-4H3,(H,26,27) |
InChI-Schlüssel |
YCENMLSFQOQEHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCC(C1(C)C(=O)O)C2CCC3CC(CCC3(C2=O)C)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


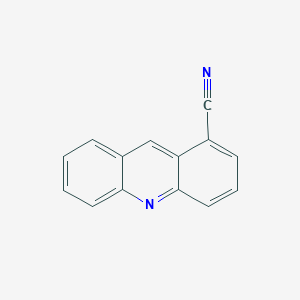
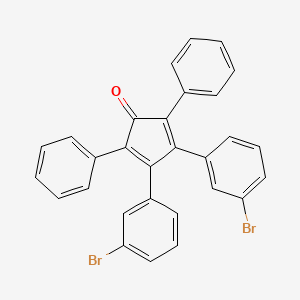
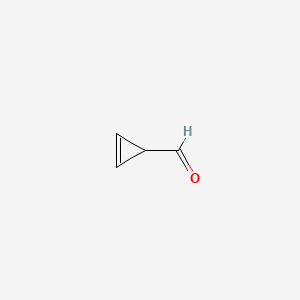
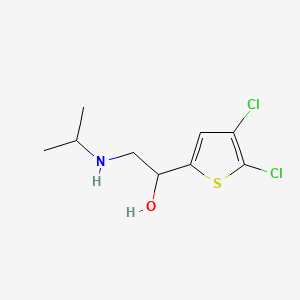
![1-(4-Chlorophenyl)-2-[(2-hydroxyethyl)amino]propan-1-ol](/img/structure/B14673312.png)
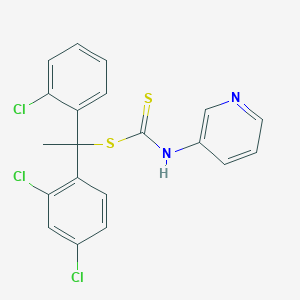
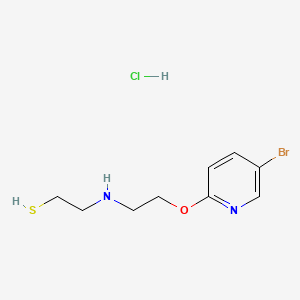
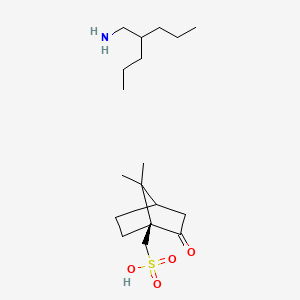
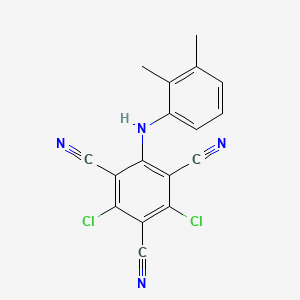
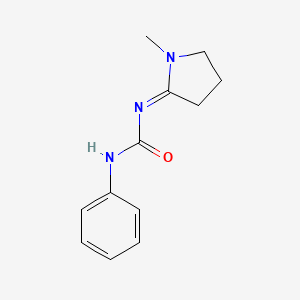

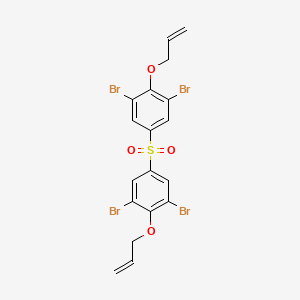
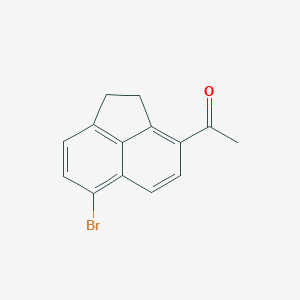
![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
